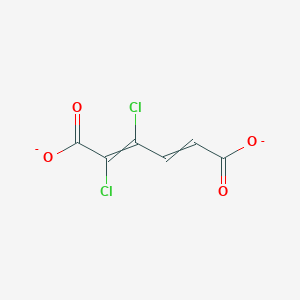
2,3-Dichloromuconate(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-dichloromuconate(2-) is a dichloromuconate(2-) obtained by deprotonation of the carboxy groups of 2,3-dichloromuconic acid; major species at pH 7.3. It is a conjugate base of a 2,3-dichloromuconic acid.
Applications De Recherche Scientifique
1. Environmental Biodegradation
2,3-Dichloromuconate and related compounds are frequently studied in the context of environmental biodegradation. For instance, a study by Baggi et al. (2005) explored the metabolic and co-metabolic intermediates of various chlorobenzoates, including 2,3-dichlorobenzoate, to understand the negative effects observed on the growth of a chlorobenzoate-degrading microbial consortium in the presence of mixed chlorobenzoates. The study identified 2-chloro-muconate as an end-product in the cultural broths of the microbial consortium during growth on 2-chlorobenzoate, indicating a specific degradative attack by 2-chlorobenzoate induced dioxygenases. The findings suggest that 2,3-dichloromuconate and related compounds play a crucial role in the biodegradation pathways of chlorinated aromatic pollutants, highlighting their significance in microbial degradation and environmental remediation efforts (Baggi, Bernasconi, & Zangrossi, 2005).
2. Understanding Microbial Catabolic Diversity
The study of 2,3-Dichloromuconate also contributes to our understanding of microbial catabolic diversity. Research by Gao et al. (2020) on Diaphorobacter sp. strain JS3050 reveals how this strain utilizes 3,4-dichloronitrobenzene (a chemical related to 2,3-dichloromuconate) as a sole source of carbon, nitrogen, and energy. This study elucidates the complete degradation pathway of 3,4-dichloronitrobenzene, involving the conversion to 4,5-dichlorocatechol and then to 3,4-dichloromuconate. Such research emphasizes the sophisticated evolution of nitroarene dioxygenases in bacteria and their role in the adaptive evolution in response to environmental pollutants. This adds to the understanding of the microbial mechanisms involved in the degradation of chlorinated compounds and their ecological impact (Gao et al., 2020).
Propriétés
Nom du produit |
2,3-Dichloromuconate(2-) |
|---|---|
Formule moléculaire |
C6H2Cl2O4-2 |
Poids moléculaire |
208.98 g/mol |
Nom IUPAC |
2,3-dichlorohexa-2,4-dienedioate |
InChI |
InChI=1S/C6H4Cl2O4/c7-3(1-2-4(9)10)5(8)6(11)12/h1-2H,(H,9,10)(H,11,12)/p-2 |
Clé InChI |
SOSGLWHQVQUMLM-UHFFFAOYSA-L |
SMILES canonique |
C(=CC(=O)[O-])C(=C(C(=O)[O-])Cl)Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





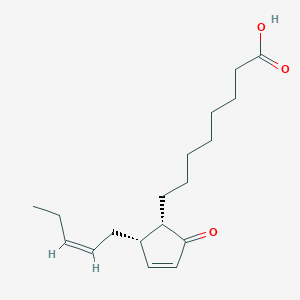
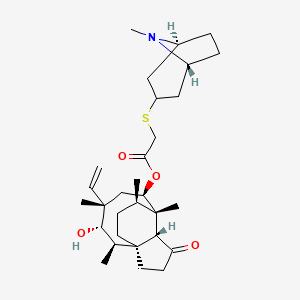
![[(4R,5R)-4-[[2-(azidomethyl)phenyl]methyl]-5-(2-azidophenyl)-2-[4-(3-hydroxypropoxy)phenyl]-5H-oxazol-4-yl]-(4-morpholinyl)methanone](/img/structure/B1264865.png)

![1-Dehydro-[6]-gingerdione](/img/structure/B1264868.png)
![(1R,2R,4R,5Z,13S,16Z)-25-(9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol](/img/structure/B1264872.png)
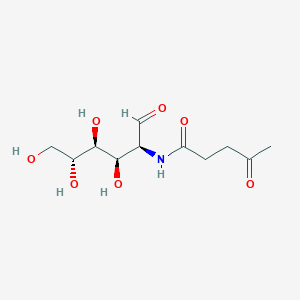
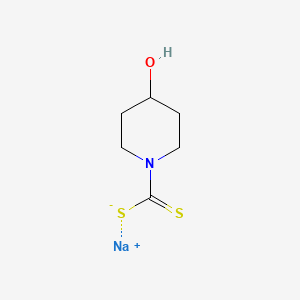
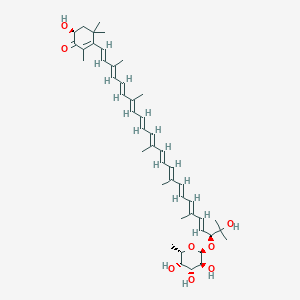
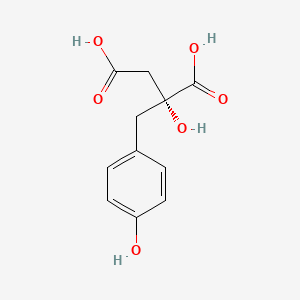
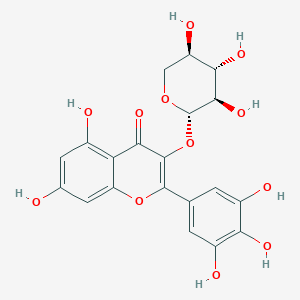
![(3S,6S,7R,8aR)-6-[3-(2-hydroxyethoxy)phenyl]-N-[5-[(2-mercapto-1-oxoethyl)amino]pentyl]-3-(2-methylpropyl)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-7-carboxamide](/img/structure/B1264883.png)